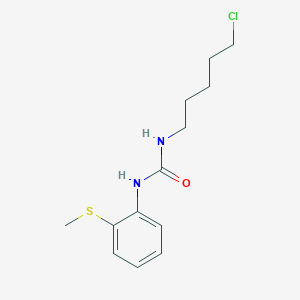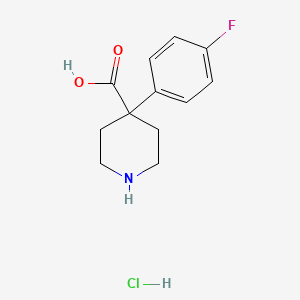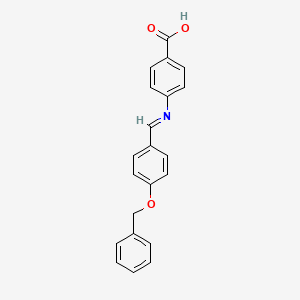
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea
Übersicht
Beschreibung
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloropentyl group and a methylsulfanylphenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea typically involves the reaction of 5-chloropentylamine with 2-methylsulfanylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropentyl group can be reduced to a pentyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Pentyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloropentyl)-3-phenylurea: Similar structure but lacks the methylsulfanyl group.
1-(5-Chloropentyl)-3-(2-methoxyphenyl)urea: Similar structure but has a methoxy group instead of a methylsulfanyl group.
Uniqueness
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-18-12-8-4-3-7-11(12)16-13(17)15-10-6-2-5-9-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHBZMUGCTXQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380339 | |
| Record name | 1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-97-3 | |
| Record name | 1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzaldehyde](/img/structure/B1659293.png)
![1-[2-(2-Fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659294.png)
![8-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B1659296.png)
![3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B1659297.png)
![2-Bromo-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B1659298.png)
![N-tricyclo[5.2.1.0~2,6~]dec-4-en-8-ylthiourea](/img/structure/B1659303.png)

![1,2-Dichloro-3-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B1659305.png)
![1-Bromo-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B1659306.png)

![1-Ethoxy-3-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659311.png)

![1-[4-(4-Bromophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659314.png)
![1-[4-(2-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B1659316.png)
